2-Iodobenzylzinc bromide

Negishi Coupling Ketone Synthesis Medicinal Chemistry

Choose 2-Iodobenzylzinc bromide (0.5 M in THF) when your synthetic route requires an ortho-iodobenzyl nucleophile for Negishi cross-couplings. Unlike benzylzinc bromide, the ortho-iodo substituent enables >90% enantiomeric excess in asymmetric diarylmethane synthesis and delivers 68-85% yields with acyl chlorides. Its tightly controlled impurity profile (1-3% inorganic halides) minimizes catalyst poisoning, ensuring lot-to-lot reproducibility for process development. Insist on the defined 0.5 M THF solution for predictable, scalable C–C bond formation.

Molecular Formula C7H6BrIZn
Molecular Weight 362.3 g/mol
CAS No. 117269-71-3
Cat. No. B040146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzylzinc bromide
CAS117269-71-3
Molecular FormulaC7H6BrIZn
Molecular Weight362.3 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=CC=C1I.[Zn+]Br
InChIInChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyZTCPHMNGJRYJGT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzylzinc bromide (CAS 117269-71-3): Technical Specifications and Procurement Profile for Research and Industrial Synthesis


2-Iodobenzylzinc bromide (CAS 117269-71-3), with the linear formula C₆H₄ICH₂ZnBr, is an organozinc reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF) . It is a nucleophilic partner utilized in palladium- or nickel-catalyzed cross-coupling reactions, most notably Negishi couplings, to form carbon-carbon bonds and synthesize complex molecules . Its defining feature is the presence of both an iodine atom on the ortho-position of the benzyl ring and a zinc bromide moiety, which dictates its unique reactivity profile in various synthetic transformations .

Why 2-Iodobenzylzinc bromide Cannot Be Substituted with Unhalogenated or Para-Substituted Analogs


Direct substitution of 2-Iodobenzylzinc bromide with analogs such as benzylzinc bromide or 4-iodobenzylzinc bromide is not chemically equivalent and can lead to divergent synthetic outcomes. The ortho-iodo substituent is not inert; it introduces a distinct steric and electronic environment that critically influences reaction selectivity and rate . This is evident in asymmetric catalysis, where 2-iodobenzylzinc bromide can achieve enantiomeric excesses exceeding 90% under specific ligand control, a level of stereoselectivity not typically observed with its non-ortho-substituted congeners [1]. Furthermore, the presence of the iodine atom can alter the nucleophilicity and stability of the organozinc species, affecting reaction yields and the tolerance of other functional groups . Therefore, substituting this reagent with a simpler benzylzinc halide will likely fail to replicate the optimized yields, chemo-, and enantioselectivity reported for key applications.

Quantitative Differentiation of 2-Iodobenzylzinc bromide: A Comparative Evidence Guide for Scientific Selection


Synthesis of Ortho-Substituted Benzyl Ketones: Yield Comparison with Acyl Chlorides

In nucleophilic substitution reactions with acyl chlorides, 2-Iodobenzylzinc bromide demonstrates quantitative, substrate-dependent yields, establishing a clear performance benchmark. The yields range from 68% to 85%, depending on the electronic nature of the acyl chloride . This performance is comparable to or exceeds the yields reported for unsubstituted benzylzinc bromide in similar transformations, which are typically in the range of 47-84% under optimized conditions [1].

Negishi Coupling Ketone Synthesis Medicinal Chemistry

Asymmetric Negishi Coupling: Enantioselectivity Advantage over Non-Ortho Analogs

2-Iodobenzylzinc bromide is a uniquely effective nucleophile in enantioselective Negishi couplings. While tridentate pyridine-oxazoline (pybox) ligands fail to induce any enantioselectivity with this substrate, the use of bidentate isoquinoline–oxazoline ligands enables the reaction to proceed with enantiomeric excesses (ee) exceeding 90% [1]. This high level of stereocontrol is a direct consequence of the reagent's ortho-iodo substitution pattern, which facilitates the formation of a chiral pocket during transmetalation. In contrast, unsubstituted benzylzinc bromide or para-substituted analogs do not exhibit this same level of ligand-controlled enantioselectivity under comparable conditions.

Asymmetric Catalysis Enantioselective Synthesis Negishi Coupling

Purity and Consistency: Defined Impurity Profile for Reproducible Synthesis

The commercially available 0.5 M solution of 2-Iodobenzylzinc bromide in THF is supplied with a well-defined and consistent impurity profile. The specification lists impurities as 1-3% inorganic chloride and iodide . This level of transparency and control over inorganic halide content is critical for reactions sensitive to catalyst poisoning or side reactions.

Quality Control Process Chemistry Analytical Chemistry

Defined Application Scenarios for 2-Iodobenzylzinc bromide Based on Quantifiable Performance Advantages


Synthesis of Ortho-Substituted Benzyl Ketones and Complex Molecules

This reagent is the nucleophile of choice when the synthetic route demands the introduction of an ortho-iodobenzyl group for the construction of ketones. Based on quantitative evidence, it reliably delivers product yields in the 68-85% range when reacted with various acyl chlorides . This performance makes it a predictable and efficient building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals, where the ortho-iodo functionality can serve as a versatile handle for further derivatization.

Asymmetric Synthesis of Enantioenriched Diarylmethane Pharmacophores

For research and development programs focused on enantioselective synthesis, 2-Iodobenzylzinc bromide is a strategic choice for constructing stereochemically complex diarylmethane cores. Its ability to participate in asymmetric Negishi couplings with >90% ee under specific ligand control is a demonstrated, quantifiable advantage [1]. This capability directly supports the synthesis of single-enantiomer drug candidates and advanced intermediates, where achieving high stereochemical purity is paramount for biological activity and regulatory approval.

High-Fidelity Process Development and Scale-Up

When transitioning a synthetic route from discovery to process development, the defined and controlled impurity profile of 2-Iodobenzylzinc bromide (1-3% inorganic chloride and iodide) is a critical selection criterion . This specification provides a level of quality assurance that minimizes the risk of catalyst deactivation and variable reaction kinetics, which are common issues with less well-defined organometallic reagents. This ensures greater lot-to-lot reproducibility and more robust process validation.

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